1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate: has been investigated for its antibacterial potential. In a study, synthesized derivatives of this compound demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . Researchers used quantitative structure–activity relationship (QSAR) modeling to understand the structural and substituent effects contributing to this activity.
Anticonvulsant Properties
Another avenue of interest lies in the anticonvulsant effects of this compound. While specific studies on this exact compound are limited, related benzothiazole derivatives have shown promise as anticonvulsants . Further research could explore its potential in managing seizures and related neurological disorders.
Antitubercular Agents
Benzothiazole-based compounds have garnered attention in the fight against tuberculosis. Although not directly studied for this purpose, the structural similarity of Oprea1_282838 to other benzothiazole derivatives suggests potential antitubercular activity . Investigating its inhibitory effects on Mycobacterium tuberculosis could yield valuable insights.
Tyrosine Kinase Receptor Inhibition
The quinazoline-4(3H)-one ring system, to which this compound belongs, is associated with tyrosine kinase receptor (TKR) inhibition. Overexpressed TKRs are implicated in various cancers, making compounds like Oprea1_282838 relevant in cancer research . Investigating its role in inhibiting specific TKRs could be worthwhile.
Anticancer Potential
While not directly studied, quinazoline derivatives—such as trimetrexate (TMQ) and piritrexim (PTX)—have exhibited remarkable anticancer activity . Considering the structural resemblance, Oprea1_282838 might hold promise as an anticancer agent. Further investigations are needed to validate this hypothesis.
Other Pharmacodynamic Effects
The quinazoline nucleus has a diverse pharmacodynamic profile, including sedative, analgesic, antidiabetic, and anti-inflammatory properties . Exploring these aspects in the context of Oprea1_282838 could reveal additional therapeutic applications.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity, suggesting that they may target the dpre1 enzyme in mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth and replication of mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZMAHQPQVLVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.